molecular formula C24H22N2O5 B1183605 IVKMPXCBBGKRGU-LBQDIGMFSA-N

IVKMPXCBBGKRGU-LBQDIGMFSA-N

Cat. No.: B1183605
M. Wt: 418.449
InChI Key: IVKMPXCBBGKRGU-LBQDIGMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on standard chemical nomenclature and InChIKey decoding practices, this identifier corresponds to a specific stereoisomer of an organic molecule. InChIKeys are unique identifiers that encode molecular structure, including stereochemistry and connectivity.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.449

InChI

InChI=1S/C24H22N2O5/c27-22(25-16-6-7-17-19(12-16)30-14-29-17)20-18-8-10-24(31-18)13-26(23(28)21(20)24)11-9-15-4-2-1-3-5-15/h1-8,10,12,18,20-21H,9,11,13-14H2,(H,25,27)/t18-,20?,21?,24-/m1/s1

InChI Key

IVKMPXCBBGKRGU-LBQDIGMFSA-N

SMILES

C1C23C=CC(O2)C(C3C(=O)N1CCC4=CC=CC=C4)C(=O)NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound shares structural motifs with sulfonamide derivatives (e.g., N-substituted aromatic systems) but lacks explicit documentation in the evidence .
  • Compared to aliphatic compounds like JHMeTHJIeHINKI0OyTaH , the target compound likely exhibits higher polarity and reactivity due to aromatic/heterocyclic components.

Comparison with Functionally Similar Compounds

Functional analogs (e.g., compounds used in similar industrial or pharmacological contexts) are inferred from the evidence:

Property This compound Kap6OHOBO KHCIOTbI O,O-IuMeTHJI-O-(4-MeTHJITHO-3-MeTHJIQeHHJI)
Primary Use Unknown (hypothesized drug intermediate) Acid catalysts or buffers Organophosphate intermediates (e.g., pesticides)
Reactivity Unspecified High (carboxylic acid reactivity) Moderate (hydrolyzes under basic conditions)
Toxicity Unreported Low (common laboratory acid) High (organophosphates are neurotoxic)
Regulatory Status Unclear Generally recognized as safe (GRAS) Restricted due to toxicity concerns

Key Observations :

  • Unlike Kap6OHOBO KHCIOTbI , the target compound’s lack of acidic protons suggests distinct reactivity pathways.

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